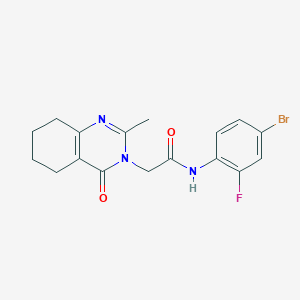

![molecular formula C14H23N3O2 B2939795 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide CAS No. 1797628-91-1](/img/structure/B2939795.png)

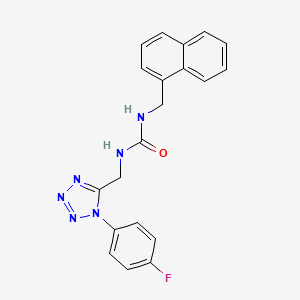

2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is an organic molecule with a complex structure. It contains a pyrano[4,3-c]pyrazole ring, which is a fused six-membered and five-membered ring containing oxygen and nitrogen . This structure is attached to an ethyl group and a butanamide group via a methylene bridge .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Aplicaciones Científicas De Investigación

Antimitotic Agents and Chiral Isomers

Research into chiral isomers of compounds structurally related to 2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide reveals their significance as antimitotic agents. Metabolic studies in mice identified hydroxylated metabolites, leading to the synthesis of derivatives with confirmed activity in several biological systems. The synthesis of these derivatives explores the difference in activity between S- and R-isomers, highlighting the therapeutic potential of chiral specificity in drug development (Temple & Rener, 1992).

Phosphine-Catalyzed Annulation

Innovative methods for synthesizing highly functionalized tetrahydropyrines through phosphine-catalyzed [4 + 2] annulation have been developed. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, yielding compounds with significant regioselectivity and diastereoselectivities. Such methodologies enhance the toolbox for creating complex molecules with potential applications in medicinal chemistry and drug discovery (Zhu, Lan, & Kwon, 2003).

Synthesis of β-Substituted-α,β-Unsaturated Amides

The synthesis of β-substituted-α,β-unsaturated amides from N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide demonstrates the versatility of carboxamides in organic synthesis. This approach offers a pathway to monosubstituted products and highlights the chemical reactivity of such compounds, which could be leveraged in the development of new therapeutic agents (Katritzky, Szajda, & Lam, 1993).

Antimicrobial Activity of Arylazopyrazole Pyrimidone

The synthesis and evaluation of arylazopyrazole pyrimidone derivatives underscore their antimicrobial potential. These compounds, developed through condensation reactions and characterized by analytical and spectral studies, have shown efficacy against various bacteria and fungi, marking them as candidates for further antimicrobial drug development (Sarvaiya, Gulati, & Patel, 2019).

Propiedades

IUPAC Name |

2-ethyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-4-10(5-2)14(18)15-8-12-11-9-19-7-6-13(11)17(3)16-12/h10H,4-9H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOXUYHVWAVVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=NN(C2=C1COCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2939713.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2939716.png)

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)

![4-benzoyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2939720.png)

![N-(6-Amino-4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2939722.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)

![6-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine](/img/structure/B2939731.png)

![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)